
1'-(3-phenylpropyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-4,1’-bipiperidine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a bipiperidine core with a phenylpropyl group attached, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.
Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the
Propiedades
Fórmula molecular |
C19H30N2 |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
Clave InChI |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


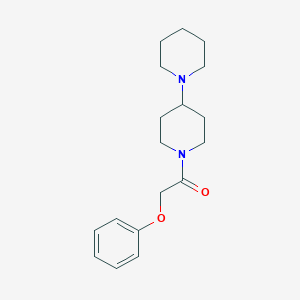
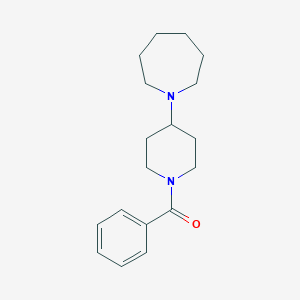
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
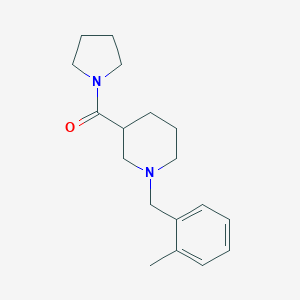
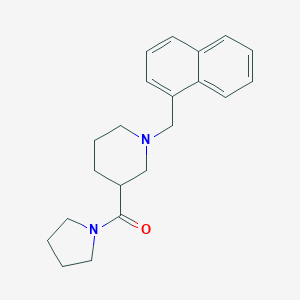
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
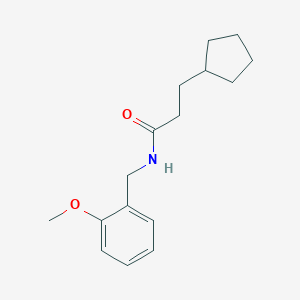
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
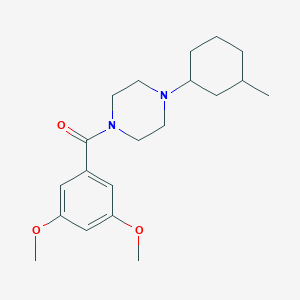
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
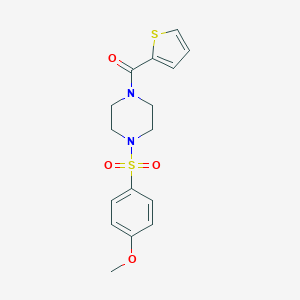
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
